physicochemical properties of Biphenyl-2-YL-hydrazine
physicochemical properties of Biphenyl-2-YL-hydrazine
An In-Depth Technical Guide on the Physicochemical Properties and Synthetic Utility of Biphenyl-2-ylhydrazine
Executive Summary Biphenyl-2-ylhydrazine (often utilized as its hydrochloride salt, CAS: 109221-95-6) is a highly specialized, privileged building block in modern organic synthesis and medicinal chemistry[1]. Characterized by its sterically demanding ortho-phenyl substitution, this hydrazine derivative is instrumental in the construction of complex heterocyclic scaffolds, most notably 7-phenylindoles and substituted carbazoles[2]. As a Senior Application Scientist, I have observed that the strategic incorporation of the biphenyl moiety not only modulates the lipophilicity of the resulting pharmacophore but also introduces distinct conformational restrictions that are highly sought after in targeted drug development, such as in the design of GPR119 modulators for metabolic diseases[3] and novel Histone Deacetylase (HDAC) inhibitors for oncology[4].
This whitepaper provides a comprehensive analysis of the physicochemical properties, mechanistic utility, and validated experimental protocols associated with Biphenyl-2-ylhydrazine.
Physicochemical Profiling
Understanding the physicochemical properties of Biphenyl-2-ylhydrazine is critical for optimizing reaction conditions, particularly regarding solubility and phase-transfer dynamics during condensation reactions. The presence of the bulky biphenyl group significantly increases the molecule's lipophilicity compared to unsubstituted phenylhydrazine, necessitating careful solvent selection (e.g., toluene, glacial acetic acid, or biphasic systems)[2].
Table 1: Key Physicochemical Parameters
| Parameter | Value (Hydrochloride Salt) | Value (Free Base) | Rationale / Implication |
| CAS Number | 109221-95-6[1] | 59964-94-2[5] | Essential for precise reagent sourcing and regulatory documentation. |
| Molecular Formula | C₁₂H₁₃ClN₂[1] | C₁₂H₁₂N₂ | The HCl salt is preferred for bench stability and resistance to rapid oxidation. |
| Molecular Weight | 220.698 g/mol [1] | 184.24 g/mol | Used for precise stoichiometric calculations in cross-coupling and condensations. |
| Physical Form | Off-white solid | Viscous oil / low-melting solid | The solid HCl salt allows for easier gravimetric handling and extended shelf life. |
| Topological Polar Surface Area (TPSA) | ~38.0 Ų | ~38.0 Ų | Indicates moderate membrane permeability, relevant if the intact hydrazine is used as a prodrug or probe. |
| Storage Conditions | -20°C, Inert Atmosphere[6] | -20°C, Inert Atmosphere | Hydrazines are prone to auto-oxidation; cold, dark, and argon/nitrogen storage prevents degradation[6]. |
Mechanistic Utility: The Fischer Indole Synthesis
The primary application of Biphenyl-2-ylhydrazine is its use as a precursor in the Fischer Indole Synthesis to generate 7-phenyl-1H-indole derivatives[2]. The causality behind choosing this specific hydrazine lies in its regiochemical predictability. Because one ortho position is blocked by the bulky phenyl ring, the subsequent [3,3]-sigmatropic rearrangement is forced to occur at the unsubstituted ortho position, yielding a single, sterically hindered indole isomer rather than a complex mixture[2].
Mechanistic pathway of the Fischer Indole Synthesis utilizing Biphenyl-2-ylhydrazine.
Applications in Advanced Drug Development
Biphenyl-2-ylhydrazine is not merely a structural curiosity; it is a critical enabler in the synthesis of advanced therapeutics.
A. GPR119 Modulators for Metabolic Disease
GPR119 is a Class A G-protein coupled receptor expressed in pancreatic β-cells and intestinal L-cells[3]. Activation of GPR119 stimulates intracellular cyclic AMP (cAMP) production, which subsequently drives the secretion of Glucagon-Like Peptide-1 (GLP-1) and glucose-dependent insulin[3]. Biphenyl-2-ylhydrazine is utilized to synthesize complex pyrrole-2-carbohydrazide derivatives that act as potent GPR119 agonists[3][7]. The biphenyl moiety provides the necessary hydrophobic bulk to anchor the molecule within the deep transmembrane binding pocket of the GPR119 receptor.
Signal transduction pathway of GPR119 agonists synthesized via Biphenyl-2-ylhydrazine.
B. HDAC Inhibitors for Oncology
In the realm of oncology, particularly for the treatment of oral cancers, biphenyl-hydrazine derivatives are employed to synthesize novel Histone Deacetylase (HDAC) inhibitors[4]. The biphenyl group acts as a surface recognition cap that interacts with the rim of the HDAC catalytic pocket, while the extended chain reaches into the active site to coordinate with the catalytic zinc ion[4].
Self-Validating Experimental Protocol: Synthesis of 7-Phenyl-1H-indole
To ensure scientific integrity and reproducibility, the following protocol outlines the synthesis of a 7-phenylindole scaffold. This protocol is designed as a self-validating system: each step includes a specific observable metric or rationale to confirm the reaction is proceeding correctly.
Objective: Condensation of Biphenyl-2-ylhydrazine hydrochloride with pyruvic acid, followed by cyclization.
Materials:
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Biphenyl-2-ylhydrazine hydrochloride (1.0 eq)
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Pyruvic acid (1.1 eq)
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Polyphosphoric acid (PPA) or Glacial Acetic Acid (Solvent/Catalyst)
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Anhydrous Sodium Acetate (if buffering is required for the HCl salt)
Step-by-Step Methodology:
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Free-Basing the Hydrazine (Validation Step): Suspend Biphenyl-2-ylhydrazine hydrochloride in a mixture of ethanol and water. Add 1.1 eq of sodium acetate. Causality: The HCl salt is highly stable but less nucleophilic. Sodium acetate acts as a mild base to liberate the free hydrazine without causing the rapid degradation seen with strong bases like NaOH.
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Hydrazone Formation: Add pyruvic acid (1.1 eq) dropwise at room temperature. Stir for 2 hours. Validation: A distinct color change (often to a deep yellow/orange) and the precipitation of the phenylhydrazone intermediate should be observed. The extended conjugation of the hydrazone causes this bathochromic shift.
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Isolation of Intermediate: Filter the precipitate and wash with cold ethanol. Causality: Isolating the hydrazone prevents side reactions (like aldol condensations of the ketone) during the harsh cyclization step.
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Sigmatropic Rearrangement & Cyclization: Suspend the dried hydrazone in Polyphosphoric Acid (PPA) and heat to 110°C under an inert argon atmosphere. Causality: PPA serves a dual purpose: it acts as a powerful desiccant to drive the elimination of ammonia (NH₃) forward, and its high acidity provides the requisite protonation to initiate the [3,3]-sigmatropic rearrangement[2].
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Quenching and Work-up: Pour the hot, viscous reaction mixture over crushed ice. Validation: The rapid quenching prevents over-polymerization of the indole core. The crude 7-phenyl-1H-indole will precipitate as a solid.
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Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual PPA, followed by brine. Dry over anhydrous Na₂SO₄.
Analytical & Purification Strategies
Achieving high purity (>98%) is paramount for downstream biological assays[2]. The biphenyl moiety renders the final compounds highly lipophilic, dictating specific chromatographic approaches.
Table 2: Chromatographic Purification Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard normal-phase medium; ideal for separating the non-polar indole from polar baseline impurities[2]. |
| Mobile Phase | Hexane / Ethyl Acetate (Gradient: 95:5 to 80:20) | The highly lipophilic biphenyl group requires a predominantly non-polar environment for optimal retention factor (Rf ~0.3)[2]. |
| Loading Method | Dry Loading (adsorbed onto silica) | Prevents band broadening caused by the poor solubility of the crude product in the initial mobile phase[2]. |
| Visualization | UV Light (254 nm) & Vanillin Stain | The aromatic biphenyl and indole systems are highly UV active. Vanillin stain provides secondary confirmation via colorimetric complexation[2]. |
References
-
Development of New Drugs for the Treatment of Oral Cancers Source: University of Siena (USiena Air) URL:[Link]
- WO2009117421A2 - Heterocyclic modulators of GPR119 for treatment of disease Source: Google Patents URL
Sources
- 1. [1,1'-Biphenyl]-2-ylhydrazine hydrochloride | CymitQuimica [cymitquimica.com]
- 2. 7-Phenyl-1H-indole|CAS 1863-21-4|Research Chemical [benchchem.com]
- 3. WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease - Google Patents [patents.google.com]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. Page loading... [wap.guidechem.com]
- 6. 63543-02-2|[1,1'-Biphenyl]-4-ylhydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 7. WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease - Google Patents [patents.google.com]
